Samandinine

Description

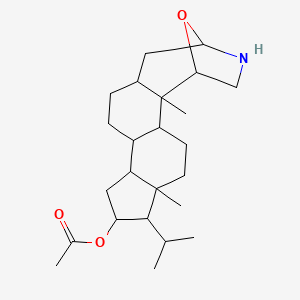

Structure

2D Structure

Properties

CAS No. |

24206-15-3 |

|---|---|

Molecular Formula |

C24H39NO3 |

Molecular Weight |

389.6 g/mol |

IUPAC Name |

(2,6-dimethyl-7-propan-2-yl-19-oxa-17-azapentacyclo[14.2.1.02,14.03,11.06,10]nonadecan-8-yl) acetate |

InChI |

InChI=1S/C24H39NO3/c1-13(2)22-19(27-14(3)26)11-18-16-7-6-15-10-21-25-12-20(28-21)24(15,5)17(16)8-9-23(18,22)4/h13,15-22,25H,6-12H2,1-5H3 |

InChI Key |

DHRIIIUBPCQKPA-WRMDDMMXSA-N |

SMILES |

CC(C)C1C(CC2C1(CCC3C2CCC4C3(C5CNC(C4)O5)C)C)OC(=O)C |

Canonical SMILES |

CC(C)C1C(CC2C1(CCC3C2CCC4C3(C5CNC(C4)O5)C)C)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Samandinine; |

Origin of Product |

United States |

Biological Origins and Occurrence of Samandinine

Biosynthetic Pathways of Samandinine in Amphibian Organisms

The production of samandarine (B1681419) alkaloids in salamanders is a remarkable example of de novo biosynthesis within amphibians, distinguishing them from many other species that primarily sequester alkaloids from their diet plos.orgnih.govresearchgate.net.

Research indicates that samandarines are synthesized endogenously from cholesterol within salamanders frontiersin.orgresearchgate.net. The biosynthetic process involves the degradation of the side chain on the D ring of the cholesterol molecule. This transformation is achieved through functionalization with carboxyl groups, followed by sequential decarboxylation reactions mediated by specific enzymes plos.org. Alkaloids retaining a side chain at the C17 position are considered potential intermediates in the metabolic pathway leading from cholesterol to the final alkaloids that lack these side chains plos.org. The capacity for samandarine synthesis is believed to be an ancestral trait within the Salamandridae family, suggesting a long evolutionary history of this unique biosynthetic capability nih.gov. Furthermore, many enzymes involved in steroidogenic pathways are present and highly active in the central nervous system of amphibians, facilitating the study of these neurosteroidogenesis processes nih.gov.

A crucial distinction in amphibian alkaloid acquisition is the mechanism of their origin. While a majority of amphibian alkaloids are obtained exogenously through dietary sources and subsequently stored in specialized granular skin glands, samandarines are synthesized internally by Salamandra and Lyciasalamandra species plos.orgnih.govresearchgate.netdokumen.pub. This endogenous synthesis sets these salamanders apart from most other amphibians, which rely on dietary sequestration for their alkaloid profiles nih.gov. For instance, Pseudophryne frogs biosynthesize pseudophrynamines but sequester pumiliotoxins from their diet, illustrating the two distinct mechanisms nih.gov. To date, direct dietary alkaloid sequestration has not been documented in any salamander species nih.gov.

Intraspecific and Interspecific Variability in this compound Production Profiles

The production of samandarine alkaloids, including this compound, exhibits variability both within and between different salamander species.

The presence of samandarine and/or samandarone (B1681420) steroidal alkaloids has been confirmed across all species of the genus Salamandra and in various representatives of the Lyciasalamandra group frontiersin.org. While samandarone has been found in lower concentrations in other salamandrid genera such as Calotriton, Euproctus, Lissotriton, and Triturus, this indicates a widespread occurrence of these alkaloids within the family frontiersin.org. Significant variations have been observed among species concerning the diversity and quantity of samandarines produced plos.orgnih.gov. Furthermore, intraspecific variability is noted, with differences in samandarine profiles occurring between individuals of the same species and even within the same individual over time nih.gov. A metabolomics study on Lyciasalamandra helverseni and L. luschani basoglui revealed statistically significant differences in samandarine and other alkaloid content among the examined taxa, highlighting the chemical diversity within these closely related genera plos.org. The genus Lyciasalamandra is recognized as a sister taxon to Salamandra nih.govamphibiaweb.orgmdpi.com.

The dynamic nature of samandarine secretion profiles suggests an influence from both environmental factors and the physiological state of the individual salamander nih.gov. While specific detailed research findings directly linking particular environmental factors to this compound secretion dynamics are not extensively documented in the provided information, the general composition and quantity of skin secretions in amphibians are known to vary plos.org. Physiological states, which can be influenced by factors such as stress, diet, and reproductive cycles, inherently contribute to the observed variability in alkaloid production and secretion over time within individual animals nih.govnih.govnih.gov.

Advanced Methodologies for Structural Elucidation and Chemical Characterization of Samandinine

Application of High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for determining the intricate details of complex natural products like samandinine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for elucidating molecular connectivity and stereochemical relationships uq.edu.au. For this compound and related samandarine (B1681419) alkaloids, both one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, COSY, COSY-LR, HSQC-DEPT, and HMBC, have been employed nih.gov.

Key findings from NMR studies on samandarine alkaloids, applicable to the characterization of this compound, include:

Steroidal Moiety Identification: The presence of the steroidal skeleton is evident in the ¹H NMR spectrum by characteristic singlet peaks corresponding to the methyl protons at positions 18 and 19, typically observed in the region between 0.86 and 0.96 ppm nih.govresearchgate.net.

Methyl Carbon Resonances: In HSQC-DEPT spectra, the corresponding methyl carbons resonate at approximately 17 ppm, consistent with terminal methyl groups of a tetracyclic steroid terpene nih.govresearchgate.net.

Oxazolidine (B1195125) System Confirmation: The presence of an oxazolidine system, a unique feature of several samandarine alkaloids including this compound, is particularly evident in HSQC-DEPT NMR spectra through characteristic cross-peaks associated with the protons and carbons at positions 1 and 3 nih.govresearchgate.net.

These detailed NMR analyses allow for the precise assignment of proton and carbon signals, thereby establishing the connectivity of atoms within the molecule and providing crucial information for stereochemical assignments.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS/MS) are vital tools for determining the molecular weight, elemental composition, and fragmentation patterns of chemical compounds, which are critical for their identification uq.edu.au. For this compound, these techniques have been routinely applied.

The molecular formula of this compound, C24H39NO3, was determined using HR-ESI-MS researchgate.net. The monoisotopic mass of this compound is 389.29245 Da uni.lu. Analysis using techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and Electrospray Ionization Mass Spectrometry (ESI+-MS) provides important insights into the structural variability within the samandarine alkaloid family researchgate.net. Metabolite annotation and identification of known and novel samandarine alkaloids, including this compound, are significantly aided by the information derived from HRMS and HRMS/MS spectra nih.govresearchgate.net.

Predicted mass spectrometry data for this compound (CID 212347) include:

| Adduct Type | m/z (mass to charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 390.30028 | 200.5 |

| [M+Na]⁺ | 412.28222 | 205.9 |

| [M+NH₄]⁺ | 407.32682 | 211.5 |

| [M+K]⁺ | 428.25616 | 200.3 |

| [M-H]⁻ | 388.28572 | 201.4 |

| [M+Na-2H]⁻ | 410.26767 | 196.0 |

| [M]⁺ | 389.29245 | 201.5 |

| [M]⁻ | 389.29355 | 201.5 |

| Data Source: uni.lu |

While specific X-ray crystallographic data for this compound itself are not extensively detailed in the public domain snippets, the technique has been instrumental in the structural elucidation and absolute configuration determination of related steroidal alkaloids within the samandarine family respect-po.rukib.ac.cnresearchgate.net. The ability to obtain high-quality crystals is a prerequisite for this technique, and when successful, it offers an unambiguous determination of the molecule's three-dimensional structure yale.edunih.gov.

Investigation of Stereochemical Aspects and Absolute Configuration of this compound

The investigation of stereochemical aspects and the determination of absolute configuration are critical for fully characterizing a chiral molecule like this compound, as the three-dimensional arrangement of atoms significantly influences its chemical and physical properties numberanalytics.comundip.ac.id.

Stereochemistry involves understanding the spatial arrangement of atoms, including the presence of chiral centers numberanalytics.comundip.ac.id. For compounds with multiple stereocenters, determining the absolute configuration is a complex but essential task numberanalytics.com. The Cahn-Ingold-Prelog (CIP) rules, which assign R or S designations based on the priority of groups around a chiral center, are universally applied for this purpose undip.ac.idstackexchange.comlibretexts.org.

X-ray crystallography is a powerful and often definitive method for establishing the absolute configuration of a compound, particularly when suitable crystals can be grown numberanalytics.com. For the samandarine alkaloid class, including this compound, the absolute configurations of several members have been elucidated, sometimes involving X-ray crystallography, providing a clear understanding of their precise three-dimensional structures kib.ac.cnresearchgate.net.

Preclinical Biological Activities and Molecular Mechanisms of Samandinine

In Vitro Pharmacological Investigations of Samandinine Activities

In vitro studies are crucial for understanding the direct interactions of a compound with biological systems at a cellular or molecular level.

Current literature does not extensively report specific cellular targets or direct modulation of signal transduction pathways solely attributable to this compound. Research on cellular target identification and signal transduction pathway modulation often involves complex methodologies to elucidate how compounds interact with specific proteins or influence cellular signaling cascades researchgate.netnih.govbio-rad.commtoz-biolabs.comnih.govnih.gov. However, such detailed investigations specifically for this compound have not been widely published in the available scientific databases.

Specific enzyme inhibition or receptor binding affinity studies for isolated this compound are not extensively detailed in the current scientific literature. General studies on enzyme inhibition explore how compounds alter catalytic enzyme action, often by binding to active sites or other regulatory regions worthington-biochem.comresearchgate.netlibretexts.orgmdpi.com. Receptor binding affinity studies quantify the strength of interaction between a ligand and its receptor, a critical aspect in pharmacology wikipedia.orgarxiv.orgmdpi.comresearchgate.netifpan.edu.pl. While these are common areas of preclinical investigation, specific data regarding this compound's direct effects on enzyme activity or receptor binding have not been widely reported.

This compound is a recognized member of the samandarine (B1681419) alkaloid family found in salamander skin secretions nih.govnih.govfrontiersin.orgresearchgate.net. The samandarine alkaloids, including samandarine, samandarone (B1681420), and samandaridine, have been reported to exhibit mild antimicrobial activity nih.gov. Among these, samandarone has been noted as the most potent in this regard nih.gov. While the broader alkaloid cocktail from salamander secretions demonstrates antimicrobial properties researchgate.netresearchgate.net, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, directly attributed to isolated this compound against a panel of pathogenic microorganisms, are not widely available in the current search results.

The skin secretions of salamanders, which contain various alkaloids including this compound, are generally noted for possessing antioxidant properties researchgate.netresearchgate.net. However, specific experimental data demonstrating the direct antioxidant properties and free radical scavenging capabilities of isolated this compound itself are not extensively reported in the available scientific literature. Antioxidant assays typically involve assessing a compound's ability to neutralize reactive oxygen species or inhibit oxidative processes, often quantified by methods like DPPH radical scavenging activity scirp.orgmdpi.comresearchgate.netnih.govnih.gov. Detailed findings from such studies specifically on this compound are not readily found.

In Vivo Preclinical Model Applications for this compound Bioactivity Assessment

In vivo preclinical studies are essential for evaluating the biological activity and potential effects of compounds within living organisms, providing insights into their systemic actions and efficacy in a complex biological environment nih.govmdpi.comresearchgate.netnih.govmdpi.com.

Preclinical assessments of the samandarine alkaloids, including this compound, in mammalian animal models have primarily focused on their toxicological profiles rather than therapeutic efficacy. The samandarine alkaloids are known to be highly toxic to mammals, exerting effects on the central nervous system (CNS) and leading to death through respiratory paralysis, without causing damage to the heart nih.gov. Lethal dose (LD) values have been reported for the samandarine alkaloid family in various mammalian models:

Frogs: 19 mg/kg nih.gov

Mice: 3.4 mg/kg nih.gov

Rabbits: 1 mg/kg nih.gov

Larger mammals, such as dogs, are also affected by these alkaloids nih.gov. These findings highlight the potent toxicological impact of the samandarine alkaloid family in vivo. However, specific studies utilizing mammalian animal models to validate therapeutic targets or assess the efficacy of isolated this compound for specific disease conditions are not extensively documented in the available literature.

Zebrafish Models in High-Throughput Pharmacological Screening and Phenotype Analysis

Zebrafish (Danio rerio) models offer a versatile and efficient platform for high-throughput pharmacological screening and phenotype analysis in preclinical research. researchgate.netpressbooks.pubwikipedia.org Their small size, rapid embryonic development, and optical transparency during early developmental stages make them particularly amenable to large-scale drug screening and real-time visualization of biological processes within a living organism. pressbooks.pubwikipedia.orgnih.govnih.gov

Automated systems have been developed to facilitate high-throughput screening (HTS) in zebrafish embryos, enabling the efficient testing of thousands of compounds. researchgate.netpressbooks.pubwikipedia.orgnih.gov These platforms can automate processes such as embryo dispensation, compound delivery, incubation, imaging, and analysis of results, which are crucial for phenotypic screening. researchgate.netwikipedia.orgnih.gov Zebrafish models exhibit genetic similarity to humans and possess primary organ systems comparable to mammals, making them valuable for identifying potential drug candidates and assessing various toxicities, including those affecting the central nervous system (CNS). youtube.compressbooks.pubnih.gov The ability of zebrafish embryos to absorb compounds directly from the surrounding water simplifies the screening process and reduces costs. pressbooks.pub While specific studies on this compound utilizing zebrafish models for HTS or phenotype analysis were not identified, the inherent advantages of this model system suggest its potential applicability for investigating the biological effects of steroidal alkaloids like this compound.

Assessment of Pharmacodynamic Endpoints in Preclinical Systems

Lethal dose (LD50) values for samandarine alkaloids have been established in various animal models, providing an indication of their potent in vivo activity. For instance, the lethal dose is reported as 19 mg/kg for frogs, 3.4 mg/kg for mice, and 1 mg/kg for rabbits. plos.orgclevelandclinic.org These data highlight the profound biological impact of this class of compounds and underscore the importance of investigating their specific effects on physiological systems.

Elucidation of this compound's Molecular Mechanism of Action

The precise molecular mechanism of action for this compound has not been extensively detailed in the provided literature. However, insights can be drawn from the known activities of other steroidal alkaloids and toxins found in amphibian secretions.

Investigations into Interaction with Neurotransmitter Systems

Many alkaloids are known to interact with neurotransmitter systems by binding to ionotropic or metabotropic receptors or by influencing neurotransmitter-processing enzymes. dokumen.pubresearchgate.net The general neurotoxic effects attributed to samandarine alkaloids, including this compound, suggest an interference with normal neurological function. plos.orgresearchgate.netresearchgate.net Neurotransmitters are chemical messengers that transmit signals between neurons and target cells, influencing various physiological processes. clevelandclinic.orgwikipedia.orgnih.gov Disruptions in neurotransmitter function are implicated in a range of neurological disorders. nih.gov While specific neurotransmitter targets for this compound are not explicitly identified, the observed neurotoxicity of samandarine alkaloids implies an interaction with components of the nervous system.

Characterization of Membrane Permeability and Ion Channel Modulation

Certain toxins, including some alkaloids, can alter cellular membrane permeability and modulate ion channel activity. dokumen.pub These effects can involve the formation of membrane pores, leading to an increase in membrane permeability to ions and small molecules, and ultimately disrupting cellular integrity. dokumen.pub Toxins can also directly interact with ion channels, such as voltage-gated sodium channels or potassium channels, leading to changes in membrane potential and cellular excitability. dokumen.pub For example, some neurotoxins can cause neuronal overexcitation by targeting voltage-sensitive sodium channels. dokumen.pub While direct evidence for this compound's specific impact on membrane permeability or ion channel modulation is not available, its classification as a steroidal alkaloid from toxic amphibian secretions suggests that such mechanisms could contribute to its biological effects.

Analysis of Intracellular Signaling Cascade Perturbations

Intracellular signaling cascades are complex networks that transmit signals from the cell surface to various intracellular targets, often leading to changes in gene expression and cellular function. pressbooks.pubnih.govwiley-vch.de Toxins and other bioactive molecules can perturb these pathways. For instance, G protein-coupled receptors (GPCRs) are a major class of cell surface receptors that, upon ligand binding, stimulate intracellular target enzymes and propagate signals through second messengers. wiley-vch.de Examples of second messengers include cyclic AMP (cAMP) and calcium ions (Ca2+), which play crucial roles in regulating diverse cellular processes, from muscle contraction to gene transcription. vt.educreative-diagnostics.com GPCRs can influence cAMP production, and calcium signaling pathways are intricately linked with ion channels and transporters. wiley-vch.decreative-diagnostics.com Although the specific intracellular signaling cascades perturbed by this compound have not been detailed, its potential neurotoxic effects imply an interaction with fundamental cellular communication pathways.

Structure Activity Relationships Sar and Rational Analog Design for Samandinine

Correlating Specific Structural Motifs with Observed Biological Activities

Samandinine, like other samandarine (B1681419) alkaloids, possesses a characteristic 2a-aza-A-homo-5β-steroid skeleton. Key structural motifs contributing to the biological activities of this class of compounds include a seven-membered A-ring containing a nitrogen atom, typically an oxazolidine (B1195125) system, and often a 1α,3α-oxide bridge nih.gov. Further oxygenation at the C-16 position is also a common feature nih.gov.

Identification of Key Pharmacophoric Elements Essential for this compound Function

The pharmacophore of a compound represents the essential steric and electronic features required for its interaction with a specific biological target and to trigger its biological response. For this compound and the broader samandarine family, the core pharmacophoric elements are derived from their unique steroidal alkaloid architecture.

2a-aza-A-homo-5β-steroid backbone: This modified cholesterol backbone forms the fundamental scaffold for activity nih.gov. The integrity of this polycyclic system is likely critical for proper binding and interaction with biological targets.

Oxazolidine system in the A-ring: The presence of this nitrogen-containing heterocyclic system in ring A is a defining feature of several active samandarines, including this compound. This moiety, incorporating the nitrogen atom, is crucial for the alkaloid's basicity and potential for hydrogen bonding or other interactions at a receptor site.

Oxygenation at C-16: The oxygen functionality at C-16 is a common site for modification in samandarines and likely plays a role in modulating activity or solubility, suggesting it could be part of the pharmacophore or a site for activity modulation nih.gov.

These structural motifs collectively form the basis of the pharmacophore, dictating the compound's ability to exert its neurotoxic effects and potentially other biological activities.

Rational Design and Synthesis of this compound Analogs for Enhanced Activity or Selectivity

Rational drug design involves modifying chemical structures based on an understanding of SAR to achieve desired pharmacological profiles. For this compound, given its inherent toxicity, rational analog design could explore several avenues:

Modulation of Neurotoxicity: If specific therapeutic applications were to be identified for samandarines, or if a less toxic analog with a beneficial activity were sought, modifications could aim to reduce the affinity for neurotoxic targets while retaining other properties.

Enhancement of Antimicrobial Activity: Since samandarines, including samandarone (B1681420), exhibit mild antimicrobial properties, rational design could focus on synthesizing analogs that enhance this specific activity while minimizing neurotoxicity. This would involve identifying the structural features primarily responsible for antimicrobial action and optimizing them.

Targeted Modifications: The C-16 position, which often carries an oxygen, and remnants of the cholesterol side chain at C-17 offer potential sites for structural modifications nih.gov. Introducing different functional groups at these positions could alter binding affinity, metabolic stability, or target selectivity. For instance, varying the nature of the oxygenation or introducing different side chains could lead to compounds with altered biological profiles.

While specific instances of rational design and synthesis of this compound analogs for enhanced activity or selectivity are not extensively detailed in general literature, the principles of medicinal chemistry and SAR analysis would guide such endeavors for this class of steroidal alkaloids.

Application of Computational Chemistry Approaches in this compound SAR Analysis

Computational chemistry plays an increasingly vital role in modern drug discovery and SAR analysis, offering powerful tools to predict and understand molecular interactions. For this compound, these approaches could provide valuable insights:

Quantitative Structure-Activity Relationships (QSAR): QSAR models could be developed to quantitatively correlate structural descriptors of various samandarine analogs with their observed biological activities (e.g., neurotoxicity, antimicrobial potency). By analyzing a series of structurally related compounds, QSAR can identify mathematical relationships that predict the activity of new, unsynthesized analogs, guiding synthetic efforts towards more promising compounds.

Molecular Docking: This technique can predict the preferred orientation of this compound and its analogs when bound to a specific target protein or receptor nih.gov. Given the neurotoxic effects of samandarines, molecular docking could be used to hypothesize interactions with ion channels or other neural receptors, providing a structural basis for their mechanism of action.

Molecular Dynamics (MD) Simulations: MD simulations can provide dynamic insights into the conformational behavior of this compound and its interactions with biological membranes or target proteins over time. These simulations can reveal the stability of ligand-receptor complexes, the flexibility of the molecule in a biological environment, and the energetic contributions of different structural motifs to binding, offering a more comprehensive understanding of SAR at an atomic level.

Pharmacophore Modeling: Computational pharmacophore models can be generated based on the active this compound and its analogs to define the essential features required for activity in 3D space. These models can then be used to screen virtual libraries for novel compounds possessing similar pharmacophoric characteristics, potentially leading to the discovery of new scaffolds with desired activities.

While specific published computational studies focusing solely on this compound's SAR are not widely available, these computational methodologies are broadly applicable to the study of complex natural products like samandarines, offering a powerful avenue for future research into their biological activities and potential therapeutic or toxicological implications.

Advanced Analytical and Isolation Methodologies for Samandinine Research

Chromatographic Techniques for Isolation and Purification of Samandinine

Chromatography is a cornerstone of natural product chemistry, and its application is indispensable in the study of this compound. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are pivotal in separating this compound from the multitude of other compounds present in salamander skin secretions.

High-performance liquid chromatography is a premier technique for the isolation and purification of this compound and its derivatives from crude salamander poison. nih.gov The development of a successful HPLC method hinges on the careful optimization of several key parameters to achieve high resolution and purity of the target analyte.

The process of method development typically begins with the selection of an appropriate stationary phase, with reversed-phase columns, such as C18, being a common choice for the separation of steroidal alkaloids due to their lipophilic nature. jyoungpharm.orgresearchgate.net The composition of the mobile phase, a mixture of an aqueous component (often with a pH modifier like phosphoric acid) and an organic solvent (such as methanol (B129727) or acetonitrile), is then meticulously adjusted. jyoungpharm.orgresearchgate.net An isocratic elution, where the mobile phase composition remains constant, can provide reliable and repeatable results. jyoungpharm.org However, a gradient elution, where the solvent composition is varied over time, is often necessary to effectively separate a wide range of compounds with different polarities that are typically found in natural extracts. nih.gov

Optimization extends to other instrumental parameters including the column temperature, which can influence the viscosity of the mobile phase and the efficiency of the separation, and the flow rate. researchgate.net Detection is commonly performed using a UV detector, with the wavelength set to maximize the signal for the analyte of interest. rasayanjournal.co.in Through systematic optimization of these parameters, a robust and efficient HPLC method can be established for the isolation of pure this compound, suitable for further structural elucidation and bioactivity studies. nih.govsigmaaldrich.com

Table 1: Example Parameters for HPLC Method Development for this compound Isolation

| Parameter | Example Condition | Purpose |

| Stationary Phase | Reversed-phase C18 column | Separation of non-polar to moderately polar compounds. |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile | To effectively separate a complex mixture of alkaloids with varying polarities. |

| Flow Rate | 1.0 mL/min | To ensure optimal separation efficiency and peak shape. |

| Column Temperature | 25°C | To maintain consistent retention times and improve peak resolution. researchgate.net |

| Detection | UV at 205 nm | To detect the presence of the steroidal alkaloid. jyoungpharm.org |

| Injection Volume | 10 µL | To introduce a precise amount of the sample onto the column. |

This table presents a hypothetical set of starting parameters for the development of an HPLC method for this compound isolation, based on common practices for similar alkaloids.

Gas chromatography coupled with mass spectrometry is a powerful analytical tool for the identification and quantification of volatile and semi-volatile compounds within complex biological mixtures, including the skin secretions of salamanders. nih.gov This technique is particularly valuable for providing detailed structural information about the various alkaloids present. nih.govacs.org

In GC/MS analysis, the sample is first vaporized and then separated based on the differential partitioning of its components between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule's mass-to-charge ratio, allows for definitive identification by comparison to spectral libraries. nih.gov

The analysis of salamander alkaloids by GC/MS has been instrumental in revealing the structural diversity of these compounds. nih.govacs.org It has facilitated the identification of not only this compound but also a range of related alkaloids, providing crucial insights into the chemical defense mechanisms of these amphibians. nih.gov The high sensitivity and specificity of GC/MS make it an indispensable technique in the field of chemical ecology and toxinology. nih.gov

Untargeted Metabolomic Approaches for Comprehensive this compound Profiling

Untargeted metabolomics has emerged as a powerful hypothesis-generating approach to obtain a comprehensive snapshot of all the small molecules (the metabolome) within a biological sample at a given time. crimsonpublishers.comnih.govmdpi.com When applied to the study of this compound, this technique allows researchers to move beyond the analysis of a single compound and instead explore the entire chemical profile of salamander skin secretions. This holistic view can reveal novel alkaloids and provide insights into the biosynthetic pathways and ecological interactions of these amphibians. crimsonpublishers.comresearchgate.net

This approach typically utilizes high-resolution mass spectrometry, often coupled with liquid chromatography (LC/MS), to detect a wide array of metabolites. crimsonpublishers.commdpi.com The resulting data is a complex set of mass-to-charge ratios and retention times for thousands of features. researchgate.net Advanced bioinformatics and statistical tools are then employed to process this data, identify patterns, and pinpoint metabolites that differ between various sample groups (e.g., different species or populations of salamanders). crimsonpublishers.comnih.gov

Untargeted metabolomics studies on fire salamanders have the potential to uncover previously unknown derivatives of this compound and other alkaloids. crimsonpublishers.com By comparing the metabolic profiles of salamanders from different geographical locations or those facing different environmental pressures, researchers can gain a deeper understanding of the chemical diversity and plasticity of their defensive secretions. crimsonpublishers.comresearchgate.net This comprehensive profiling is crucial for understanding the full scope of the salamander's chemical arsenal (B13267).

Non-Invasive Sampling Techniques for Amphibian Secretions

The collection of skin secretions from amphibians for chemical analysis has traditionally involved methods that can be stressful or harmful to the animals. However, there is a growing emphasis on the development and use of non-invasive sampling techniques that minimize disturbance to the animals while still yielding high-quality samples for analysis. nih.govacs.org These methods are not only more ethical but also allow for repeated sampling from the same individuals over time, enabling longitudinal studies of their chemical defenses.

Several non-invasive techniques have been successfully employed for collecting amphibian secretions. One common method involves gently swabbing the dorsal skin of the animal with a synthetic swab. nih.govresearchgate.net This technique has been shown to be effective for collecting glucocorticoids and could be adapted for alkaloids. nih.gov Another approach is to rinse the animal with a small amount of purified water and collect the rinse, which will contain the secreted compounds. kglmeridian.com For some species, gentle handling or a mild, non-harmful stimulus can be sufficient to induce the release of secretions, which can then be collected. kglmeridian.comkglmeridian.com

These non-invasive methods are particularly valuable for studying threatened or endangered amphibian species, where minimizing harm is of utmost importance. frontiersin.org By providing a means to collect samples without sacrificing or causing significant stress to the animals, these techniques are paving the way for more sustainable and ethical research into the fascinating chemical world of amphibians. znaturforsch.com

Table 2: Comparison of Non-Invasive Sampling Techniques for Amphibian Secretions

| Technique | Description | Advantages | Considerations |

| Dermal Swabbing | The skin is gently wiped with a sterile swab. nih.govresearchgate.net | Rapid, minimally invasive, and allows for targeted sampling of specific body regions. nih.gov | The amount of secretion collected may be small, and the efficiency can vary. |

| Rinsing/Immersion | The animal is briefly placed in or rinsed with a known volume of purified water. kglmeridian.com | Can collect secretions from the entire body surface and is relatively easy to perform. | The sample will be diluted, and the animal may absorb water. |

| Gentle Handling/Stimulation | Mild physical handling or a non-painful stimulus is used to encourage secretion. kglmeridian.comkglmeridian.com | Can yield a more concentrated sample of the defensive secretions. | The level of stress induced can vary between individuals and species. kglmeridian.com |

Chemical Ecology and Evolutionary Perspectives of Samandinine

Ecological Role of Samandinine in Amphibian Defensive Strategies

The skin secretions of salamanders, particularly those from the genus Salamandra, represent a sophisticated chemical arsenal (B13267) that serves a dual defensive purpose: protection against predators and inhibition of microbial pathogens. researchgate.net this compound, as part of the broader family of samandarine (B1681419) alkaloids, is a key component of this defense mechanism. These alkaloids are highly toxic to a range of potential predators, including mammals, birds, and fish. wikipedia.org The primary toxic effect is neurotoxic; poisoning can lead to symptoms such as muscle convulsions, hypertension, and respiratory paralysis, ultimately resulting in death for the aggressor. wikipedia.orgnih.gov This potent bioactivity acts as a powerful deterrent, discouraging predation attempts.

The defensive role of these toxins is often linked to the salamander's conspicuous black and yellow coloration, which is considered a classic example of aposematism. researchgate.netresearchgate.net This warning signaling is thought to advertise the animal's toxicity to predators, who learn to associate the vibrant colors with a negative experience. researchgate.net When agitated, fire salamanders will adopt defensive postures that prominently display their parotoid glands, which are concentrated sources of the toxic secretions. researchgate.net

Beyond its role in anti-predator defense, the alkaloid cocktail containing this compound possesses significant antimicrobial properties. researchgate.netresearchgate.net The moist skin of amphibians is a vulnerable surface for colonization by bacteria and fungi. researchgate.net Samandarine alkaloids have been shown to be effective against a variety of microorganisms. For instance, research has demonstrated that compounds like samandarone (B1681420) and samandarine can completely inhibit the growth of fungi such as Phycomyces blakesleeanus and Saccharomyces cerevisiae, and show inhibitory action against bacteria including Escherichia coli and Bacillus subtilis. nih.gov This antimicrobial function is critical for preventing infections and maintaining the health of the salamander's delicate skin, which is essential for physiological processes like respiration and osmotic regulation. researchgate.net This dual functionality underscores the ecological importance of this compound and its related compounds in the survival strategies of true salamanders. researchgate.net

Co-occurrence and Synergistic Effects with Other Bioactive Compounds in Skin Secretions

The defensive skin secretion of salamanders is not a single compound but a complex mixture of various bioactive molecules. This compound is found alongside a suite of structurally related samandarine alkaloids. wikipedia.org The precise composition of this chemical cocktail can vary between species and even among individual salamanders. wikipedia.org The co-occurrence of these varied alkaloids suggests a finely tuned defensive strategy. Different structures may confer slightly different biological activities, allowing for a broad-spectrum defense. researchgate.net

| Compound Name | Structural Feature |

|---|---|

| Samandarine | Contains an oxazolidine (B1195125) system in the A ring. researchgate.net |

| Samandarone | Contains an oxazolidine system in the A ring. researchgate.net |

| O-acetylsamandarine | Contains an oxazolidine system in the A ring. researchgate.net |

| Samandaridine | Contains an oxazolidine system in the A ring. researchgate.net |

| Samandenone | Contains an oxazolidine system in the A ring. researchgate.net |

| This compound | Contains an oxazolidine system in the A ring. researchgate.net |

| Cycloneosamandione | Contains a carbinolamine system. researchgate.net |

| Samanine (B1199487) | Lacks both oxazolidine and carbinolamine systems. researchgate.net |

Evolutionary Trajectories of Samandarine Alkaloid Production within the Salamandridae Family

The production of samandarine alkaloids, including this compound, is a significant evolutionary innovation within the Salamandridae family. Unlike many other amphibians that acquire toxic alkaloids from their diet (e.g., from arthropod prey), salamanders synthesize these complex steroidal alkaloids de novo. nih.gov Extensive research has shown that the biosynthetic pathway for samandarines begins with cholesterol. wikipedia.orgresearchgate.net Through a series of enzymatic reactions occurring in organs like the liver, testes, or ovaries, the cholesterol molecule is modified—ring A is enlarged through the insertion of a nitrogen atom, and the side chain on ring D is degraded—to form the characteristic 2a-aza-A-homo-5β-steroid skeleton of the samandarine family. wikipedia.orgresearchgate.net

This endogenous production capability appears to be a specific trait of the family Salamandridae. researchgate.net The unique oxazolidine ring system found in this compound and many of its relatives is considered a specific and characteristic feature of the alkaloids produced by these salamanders. researchgate.net The primary producers of these compounds are members of the genus Salamandra, where they are found in high concentrations and are a cornerstone of their defensive strategy. wikipedia.org

However, the evolutionary trajectory is not limited to a single genus. Samandarine alkaloids have also been detected, albeit in smaller or more moderate amounts, in related genera such as the newts of the genus Triturus. researchgate.net The presence of these shared, endogenously produced toxins provides strong evidence for a common evolutionary origin of this defensive mechanism within the family. The variation in the specific types and ratios of alkaloids observed among different species and populations likely reflects divergent evolutionary paths, possibly driven by different selective pressures from local predator and pathogen communities. uantwerpen.be The evolution of this potent chemical defense system represents a key adaptation that has contributed to the ecological success of these amphibians.

Future Directions and Emerging Research Perspectives on Samandinine

Exploration and Identification of Novel Samandinine Analogs and Derivatives

The exploration and identification of novel this compound analogs and derivatives represent a significant future direction. This compound is part of a broader family of samandarine (B1681419) alkaloids, which include compounds like samandarine, samandarone (B1681420), and samanone. researchgate.netrhhz.netplos.orgresearchgate.net These steroidal alkaloids share a common basic steroidal skeleton with a nitrogen atom integrated into their ring or side chains. rhhz.net Research priorities include the chemical characterization of already identified novel steroidal compounds within salamandrid secretions. researchgate.netresearchgate.net This involves detailed structural investigations, potentially leading to the discovery of new members of the samandarine alkaloid family. researchgate.net

The synthesis of novel analogs could involve modifying the existing this compound structure to enhance desired biological activities or reduce potential undesirable effects. Such structure-activity relationship (SAR) studies are crucial for developing compounds with improved pharmacological profiles. Given that steroidal alkaloids have demonstrated a wide range of biological activities, including potential anticancer, anticholinergic, antimicrobial, anti-inflammatory, and analgesic effects, the systematic exploration of this compound's structural variations could yield compounds with diverse therapeutic applications. rhhz.net

Development of Advanced Biosynthetic Engineering Strategies for this compound Production

Currently, this compound is primarily obtained from the skin secretions of salamanders. researchgate.netplos.org The development of advanced biosynthetic engineering strategies offers a promising avenue for sustainable and scalable production, reducing reliance on direct animal sourcing. Biosynthetic processes for steroidal alkaloids, including samandarines, are known to originate from cholesterol, with enzymatic reactions degrading the side chain on the D ring through functionalization with carboxyl groups and sequential decarboxylation. plos.org

Future research could focus on elucidating the complete enzymatic pathways involved in this compound biosynthesis within salamanders. Once these pathways are fully understood, genetic engineering techniques could be employed to transfer the relevant biosynthetic gene clusters into heterologous host systems, such as bacteria, yeast, or plant cell cultures. nih.govnih.gov This approach, known as systems metabolic engineering, aims to optimize the production of specific compounds by enhancing the expression of key enzymes, eliminating byproduct formation, and preventing product degradation. nih.gov Such strategies would ensure a consistent and potentially higher yield of this compound, overcoming the limitations of natural extraction.

Elucidation of Previously Undiscovered Pharmacological Targets and Pathways

While some biological activities of samandarine alkaloids, such as their toxicity to mammals affecting the central nervous system and mild antimicrobial activity, have been noted, the precise pharmacological targets and pathways of this compound remain largely uncharacterized. plos.org Future research aims to elucidate these previously undiscovered mechanisms of action.

This involves comprehensive in vitro and in vivo studies to understand how this compound interacts with biological systems at a molecular level. researchgate.net For instance, other steroidal alkaloids have been identified as potential targets for enzymes like cholinesterase, relevant in neurodegenerative diseases. rhhz.net Investigating this compound's interactions with various receptors, enzymes, and signaling pathways could reveal novel therapeutic applications. This might include exploring its effects on specific ion channels, neurotransmitter systems, or immune pathways, potentially leading to its development as a lead compound for new drug discovery.

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The integration of multi-omics technologies (genomics, proteomics, metabolomics) is crucial for a holistic understanding of this compound. Multi-omics involves combining data from different "omics" layers to gain a comprehensive view of complex biological processes. frontlinegenomics.comquanticate.com

Genomics: Studying the genome of Salamandra species could provide insights into the genes encoding the enzymes involved in this compound biosynthesis and its regulation. frontlinegenomics.comgla.ac.uk This would be fundamental for advanced biosynthetic engineering.

Proteomics: Proteomic analysis of salamander skin secretions could identify the proteins and enzymes directly involved in this compound synthesis, transport, and secretion. researchgate.netfrontlinegenomics.com It could also reveal proteins that interact with this compound or are modulated by its presence, offering clues about its biological functions.

Metabolomics: Metabolomics, the study of small-molecule chemicals within a biological sample, can provide a comprehensive profile of all metabolites, including this compound and its precursors or degradation products. frontlinegenomics.comquanticate.com This can help in understanding the metabolic changes associated with this compound production and its effects on the organism.

Integrating these diverse datasets through advanced bioinformatics and computational methods can provide a clearer picture of the biological networks and pathways associated with this compound, aiding in biomarker identification and drug discovery. quanticate.comcmbio.ionih.gov

Considerations for Sustainable and Ethical Sourcing of Biological Material for this compound Research

Given that this compound is naturally produced by salamanders, considerations for sustainable and ethical sourcing of biological material are paramount for future research. uni.lu Ethical sourcing involves procuring materials in a manner that prioritizes environmental and social responsibility, ensuring fair labor practices, promoting biodiversity conservation, and minimizing environmental degradation. ivalua.comtracextech.com

Future research should prioritize non-invasive methods for obtaining secretions, such as gentle stimulation, rather than methods that harm the animals. researchgate.net Furthermore, if large-scale production becomes necessary, the development of synthetic or biosynthetically engineered alternatives (as discussed in Section 9.2) would significantly reduce the ecological impact on wild salamander populations. Adherence to international laws and conventions, traceability of raw materials from extraction to final product, and certification according to credible third-party standards are essential principles for ensuring sustainable and ethical practices in bioprospecting and research involving biological materials. ivalua.comnordic-swan-ecolabel.org This also aligns with the broader goals of responsible consumption and production and the preservation of biodiversity. nordic-swan-ecolabel.orgaise.eu

Conclusion

Synthesis of Key Research Findings and Advancements in Samandinine Studies

This compound is a prominent steroidal alkaloid, a member of the samandarine (B1681419) family, primarily isolated from the skin secretions of salamanders, notably Salamandra salamandra and Lyciasalamandra species. easychem.orgplos.orgnih.gov Its chemical structure is characterized by a 2a-aza-A-homo-5β-steroid skeleton with an oxazolidine (B1195125) system in the A ring, and it is biosynthetically derived from cholesterol. easychem.org Research has advanced in the isolation and structural elucidation of this compound and its analogues, with high-field Nuclear Magnetic Resonance (NMR) data contributing to the understanding of these complex molecules. easychem.orgcharchem.org Key findings indicate that samandarines, including this compound, possess significant biological activities. They are known for their potent toxicity to mammals, primarily affecting the central nervous system and leading to respiratory paralysis. easychem.org Additionally, these alkaloids exhibit mild antimicrobial properties, with samandarone (B1681420) being identified as particularly potent within the group. easychem.orgplos.orgcharchem.org Studies have also begun to explore the variability in the composition and concentration of these metabolites across different salamander populations. nih.gov

Broader Implications of this compound Research for Natural Product Drug Discovery

The study of this compound and related samandarine alkaloids holds significant implications for natural product drug discovery. As steroidal alkaloids, they belong to a class of natural compounds recognized for their diverse biological activities, which include potential anticancer, anticholinergic, antimicrobial, anti-inflammatory, and analgesic effects. nih.gov Amphibian skin secretions, the natural source of this compound, are a rich reservoir of bioactive molecules demonstrating a wide array of pharmacological attributes, such as antimicrobial, antioxidant, vasoactive, immune system modulation, and dermal wound healing activities. plos.orgnih.govnih.gov The unique and complex structural diversity inherent in natural products like this compound offers distinct advantages over synthetic combinatorial libraries, presenting novel scaffolds for the development of new low molecular weight drug candidates. nih.gov Research into these salamander alkaloids is particularly relevant in the context of their antipredatory and anti-infectious roles, which can inform strategies against emerging pathogens, such as Batrachochytrium salamandrivorans (Bsal), a lethal fungus threatening amphibian populations. charchem.org The bioprospection and characterization of these amphibian-derived molecules are thus strategically important for advancing drug development efforts against various viral and bacterial infections. nih.gov Furthermore, recent advancements in analytical and computational techniques are enhancing the ability to process complex natural products and leverage their structures for innovative drug design. nih.gov

Identification of Persistent Research Gaps and Future Challenges in the Field

Despite the advancements, several research gaps and challenges persist in the study of this compound and its broader implications. A notable limitation is the scarcity of reliable and comprehensive data on the specific biological activities of Salamandra alkaloids, largely attributable to the inherent difficulties in obtaining and studying these complex substances in sufficient quantities. charchem.org The complete understanding of the full chemical arsenal (B13267) present in salamander secretions remains incomplete, suggesting further unidentified compounds and synergistic effects. charchem.org From a drug discovery perspective, challenges include the inherent structural complexity of natural products, which can complicate their chemical synthesis and modification for drug development. nih.gov Furthermore, ensuring a sustainable supply of raw material for large-scale production, given the often trace amounts of these compounds in their natural sources, presents a significant hurdle. nih.gov Historically, these challenges have led some pharmaceutical companies to deprioritize natural product research in favor of more readily synthesized, lower molecular weight molecules. nih.gov Future research efforts should focus on addressing the need for more robust platforms and tools to combat antimicrobial resistance, a global health challenge where the antimicrobial properties of samandarines could play a role. nih.gov Elucidating the precise mechanisms of action for the observed antimicrobial activities of samandarines is also a critical area for future investigation. The field stands to benefit significantly from the continued integration of advanced computational molecular design, quantum computing, and predictive software, which can model molecular interactions and predict pharmacokinetic and pharmacodynamic parameters, thereby reducing the rate of false positive leads in drug development. nih.gov Finally, with less than 10% of the world's biodiversity having been evaluated for biological activity, a vast potential for novel lead compounds remains untapped, underscoring the ongoing challenge and opportunity in accessing this natural chemical diversity. nih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for isolating Samandinine from natural sources, and how can reproducibility be ensured?

- Methodological Answer : Isolation protocols typically involve solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or TLC for purification . To ensure reproducibility, document solvent ratios, column specifications, and temperature conditions. Cross-validate results using NMR and mass spectrometry . Replicate procedures from primary literature and compare yields/purity metrics .

Q. How can researchers design a preliminary bioactivity screening for this compound to identify potential therapeutic targets?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition or cell viability tests) with positive and negative controls. Prioritize targets based on structural analogs’ known mechanisms (e.g., alkaloid interactions with neurotransmitter receptors) . Employ dose-response curves to establish IC50 values and validate findings with orthogonal assays (e.g., fluorescence-based binding studies) .

Q. What are the best practices for conducting a systematic literature review on this compound’s pharmacological properties?

- Methodological Answer : Follow PRISMA guidelines to ensure transparency: (1) Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000); (2) Use databases like PubMed and SciFinder with keywords "this compound AND (pharmacology OR bioactivity)"; (3) Extract data into standardized tables (e.g., bioassay types, IC50 ranges) . Resolve contradictions by assessing study quality (e.g., sample size, control groups) .

Advanced Research Questions

Q. How should researchers address contradictions in reported IC50 values for this compound across different studies?

- Methodological Answer : Analyze variables affecting IC50: (1) Assay conditions (pH, temperature); (2) Purity of this compound (validate via HPLC); (3) Cell line/pathogen strain variability. Conduct meta-analysis using fixed/random-effects models to quantify heterogeneity . Replicate key studies under controlled conditions and publish raw data for cross-lab validation .

Q. What advanced spectroscopic techniques are critical for elucidating this compound’s mechanistic interactions at the molecular level?

- Methodological Answer : Combine NMR (e.g., NOESY for stereochemistry) with X-ray crystallography to resolve 3D structure . For dynamic interactions, use surface plasmon resonance (SPR) to measure binding kinetics or cryo-EM for protein-ligand complexes . Computational docking (e.g., AutoDock Vina) can predict binding sites, validated by mutagenesis studies .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer : (1) Synthesize derivatives with modifications at key functional groups (e.g., hydroxyl or amine groups); (2) Test bioactivity against a consistent assay panel; (3) Use multivariate analysis (e.g., PCA) to correlate structural features with activity . Include negative controls (e.g., scrambled analogs) to rule out nonspecific effects .

Q. What strategies are effective for validating this compound’s in vivo efficacy while minimizing ethical and practical constraints?

- Methodological Answer : Employ zebrafish or C. elegans models for high-throughput screening before rodent studies . Use pharmacokinetic profiling (e.g., plasma half-life via LC-MS) to optimize dosing schedules. For translational relevance, align endpoints with clinical biomarkers (e.g., cytokine levels for anti-inflammatory studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.